5-Bromo-2-(2-methoxybenzamido)benzoic acid
Overview
Description
5-Bromo-2-(2-methoxybenzamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a 2-methoxybenzamido group at the 2nd position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxybenzamido)benzoic acid typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine in the presence of a catalyst and an organic solvent to introduce the bromine atom at the 5th position.
Amidation: The brominated product is then reacted with 2-methoxybenzoyl chloride in the presence of a base to form the 2-methoxybenzamido group at the 2nd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for higher yields and purity. These methods often include:
Optimized Reaction Conditions: Using specific catalysts and solvents to enhance the reaction efficiency.
Purification Techniques: Employing crystallization, filtration, and drying processes to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methoxybenzamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-(2-methoxybenzamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxybenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar structure but lacks the 2-methoxybenzamido group.
5-Bromo-2-methoxybenzaldehyde: Contains an aldehyde group instead of the carboxylic acid and amide groups.
5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of the 2-methoxybenzamido group.
Uniqueness
5-Bromo-2-(2-methoxybenzamido)benzoic acid is unique due to the presence of both the bromine atom and the 2-methoxybenzamido group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Bromo-2-(2-methoxybenzamido)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a bromine atom, a methoxy group, and an amide functional group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps, including bromination, amidation, and purification processes. The synthetic route can vary based on the desired yield and purity. A general synthetic pathway includes:
- Bromination : Introduction of the bromine substituent at the 5-position of benzoic acid.
- Amidation : Reaction with 2-methoxybenzamide to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. Preliminary studies suggest it may act as a small-molecule inhibitor targeting pathways relevant to cancer and metabolic disorders.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A study demonstrated its effectiveness in reducing TNF-alpha levels in activated macrophages .
- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent against certain bacterial strains. In vitro assays indicated significant inhibition of bacterial growth at specific concentrations .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-21-13-5-3-2-4-10(13)14(18)17-12-7-6-9(16)8-11(12)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOKBAWUSMVHCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359632 | |
Record name | Benzoic acid, 5-bromo-2-[(2-methoxybenzoyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518009-05-7 | |
Record name | Benzoic acid, 5-bromo-2-[(2-methoxybenzoyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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